molecular formula C17H18BrN5O2S B14887460 Her2-IN-12

Her2-IN-12

カタログ番号: B14887460
分子量: 436.3 g/mol
InChIキー: TXZRYLZHQIMGPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Her2-IN-12 is a small-molecule tyrosine kinase inhibitor (TKI) designed to selectively target the human epidermal growth factor receptor 2 (HER2/neu), a proto-oncogene overexpressed or amplified in 15–30% of breast and ovarian cancers . HER2-driven cancers are associated with aggressive tumor behavior, resistance to standard therapies, and poor prognosis . This compound aims to inhibit HER2 signaling pathways, thereby suppressing tumor proliferation and metastasis. Preclinical studies suggest its mechanism involves competitive ATP-binding site inhibition, blocking downstream phosphorylation of ERK and AKT pathways critical for cell survival .

特性

分子式

C17H18BrN5O2S

分子量

436.3 g/mol

IUPAC名

5-(4-bromophenyl)-6-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide

InChI

InChI=1S/C17H18BrN5O2S/c18-12-3-1-11(2-4-12)15-13(9-22-5-7-25-8-6-22)20-17-23(15)14(10-26-17)16(24)21-19/h1-4,10H,5-9,19H2,(H,21,24)

InChIキー

TXZRYLZHQIMGPZ-UHFFFAOYSA-N

正規SMILES

C1COCCN1CC2=C(N3C(=CSC3=N2)C(=O)NN)C4=CC=C(C=C4)Br

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-12 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to verify the compound’s identity and purity. The production also adheres to Good Manufacturing Practices (GMP) to ensure safety and efficacy.

化学反応の分析

Types of Reactions

Her2-IN-12 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, with reaction conditions involving controlled temperatures and pH levels.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, with reaction conditions involving anhydrous solvents and inert atmospheres.

    Substitution: Common reagents include halides and nucleophiles, with reaction conditions involving polar solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions may yield a variety of products, depending on the nucleophile or electrophile used.

科学的研究の応用

Her2-IN-12 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of HER2 and related pathways.

    Biology: Used in cell culture studies to investigate the effects of HER2 inhibition on cancer cell growth and proliferation.

    Medicine: Investigated as a potential therapeutic agent for the treatment of HER2-positive cancers, including breast cancer.

    Industry: Used in the development of diagnostic assays and screening tools for HER2-related research.

作用機序

Her2-IN-12 exerts its effects by binding to the HER2 receptor, thereby inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell growth and proliferation. The primary molecular targets include the HER2 receptor and associated signaling proteins, such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). By blocking these pathways, this compound effectively impedes the growth of HER2-positive cancer cells.

類似化合物との比較

Comparison with Similar HER2-Targeted Compounds

The following table summarizes key parameters of Her2-IN-12 and comparable HER2 inhibitors, contextualized using evidence on HER2 biology, detection methods, and therapeutic paradigms:

Parameter This compound Lapatinib Neratinib Tucatinib
Target Specificity HER2/EGFR dual inhibition (hypothesized) HER2/EGFR dual inhibition Pan-HER (HER1, HER2, HER4) HER2-selective
IC50 (nM) ~15 (HER2 kinase assay; inferred) 10.2 (HER2) / 0.6 (EGFR) 8.9 (HER2) / 12 (EGFR) 8.1 (HER2)
Clinical Use Preclinical (no trial data in evidence) Approved for HER2+ metastatic breast cancer Approved for extended adjuvant HER2+ BC Approved for HER2+ metastatic BC with brain mets
Resistance Mechanisms Not reported EGFR-dependent bypass signaling HER3 upregulation HER2 truncations (p95HER2)
Detection Relevance Requires FISH/IHC for HER2 status Relies on HER2 IHC 3+ or FISH+ Same as lapatinib Effective in HER2-low (IHC 1+/2+ FISH-)
Adverse Effects Not reported Diarrhea, rash, hepatotoxicity Severe diarrhea, fatigue Diarrhea, elevated liver enzymes

Key Findings:

Target Selectivity : Unlike tucatinib, this compound’s dual HER2/EGFR inhibition (inferred from structural analogs) may increase toxicity risks, as seen with lapatinib . However, dual targeting could suppress resistance mechanisms like EGFR activation in HER2+ tumors .

Efficacy in HER2-Low Cancers: While tucatinib and trastuzumab deruxtecan show activity in HER2-low tumors (IHC 1+/2+ FISH-), this compound’s efficacy in this subset remains untested.

Diagnostic Dependency: this compound’s clinical utility would require rigorous HER2 status confirmation via ASCO/CAP guidelines (IHC/FISH) to avoid misclassification, as HER2 heterogeneity impacts therapeutic outcomes .

Limitations and Contradictions:

  • No direct evidence compares this compound’s binding affinity or PK with other TKIs. Data on brain penetration (critical for metastatic disease) are absent.
  • highlights IL-12’s anti-angiogenic role in HER2+ mice, suggesting combinatorial approaches, but this compound’s synergy with immunotherapies is unexplored.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。